molecular formula C18H16BrN3O B2722481 4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine CAS No. 202827-83-6

4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine

Cat. No.: B2722481
CAS No.: 202827-83-6
M. Wt: 370.25
InChI Key: DNDDDQCHJCKJNO-UHFFFAOYSA-N
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Description

4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine is a chemical compound with the molecular formula C18H16BrN3O and a molecular weight of 370.25 g/mol It is a derivative of quinazoline, a heterocyclic aromatic organic compound, and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.

    Substitution: The bromo group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.

Scientific Research Applications

4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinazoline ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinazoline: Lacks the bromo and morpholine groups, making it less versatile in chemical reactions.

    6-Bromoquinazoline: Contains the bromo group but lacks the phenyl and morpholine groups, affecting its reactivity and applications.

    Morpholine derivatives: These compounds contain the morpholine ring but differ in the attached functional groups, influencing their chemical and biological properties.

Uniqueness

4-(6-Bromo-4-phenylquinazolin-2-yl)morpholine is unique due to the combination of the bromo, phenyl, and morpholine groups, which confer specific reactivity and potential applications in various fields. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(6-bromo-4-phenylquinazolin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c19-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)21-18(20-16)22-8-10-23-11-9-22/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDDDQCHJCKJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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